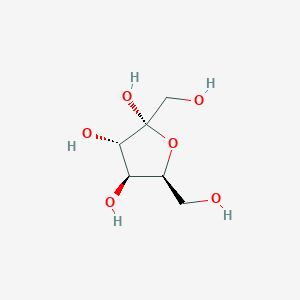

alpha-L-sorbofuranose

Description

Structure

3D Structure

Properties

CAS No. |

36468-68-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |

InChI Key |

RFSUNEUAIZKAJO-BGPJRJDNSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Architecture of α-L-Sorbofuranose: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of α-L-sorbofuranose. While L-sorbose, a ketose sugar, is a significant precursor in the industrial synthesis of Vitamin C, its furanose form, particularly the α-anomer, presents a unique structural challenge.[1] This document collates available data, outlines key experimental protocols, and presents a logical workflow for its structural determination, serving as a vital resource for researchers in carbohydrate chemistry and drug development.

Physicochemical and Structural Properties

A foundational aspect of structural elucidation is the determination of basic physicochemical properties. For α-L-sorbofuranose, these have been primarily established through computational methods and are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O6 | PubChem[2] |

| Molecular Weight | 180.16 g/mol | PubChem[2] |

| IUPAC Name | (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | PubChem[2] |

| InChIKey | RFSUNEUAIZKAJO-BGPJRJDNSA-N | PubChem[2] |

| CAS Number | 36468-68-5 | PubChem[2] |

Spectroscopic and Crystallographic Analysis

The definitive determination of the three-dimensional structure of a molecule like α-L-sorbofuranose relies heavily on advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR Experiments for Structural Elucidation:

-

¹H NMR: Provides information on the chemical environment of each proton, including their stereochemical orientation through the analysis of coupling constants (J-values).

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly indicative of the anomeric configuration (α or β).

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the furanose ring.

While specific data for the furanose form is limited, ¹H and ¹³C NMR data for the more common pyranose form, α-L-sorbopyranose, is available and can serve as a reference for comparative analysis.

Table 2: ¹H and ¹³C NMR Data for α-L-Sorbopyranose (Reference)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1a | 3.73 | C-1: 64.38 |

| H-1b | 3.63 | C-2: 72.03 |

| H-3 | 3.50 | C-3: 72.99 |

| H-4 | 3.67 | C-4: 76.49 |

| H-5 | 3.70 | C-5: 66.09 |

| H-6a | 3.51 | C-6: 66.13 |

| H-6b | - | - |

Source: Human Metabolome Database (HMDB)[4]

X-ray Crystallography

X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[3] Obtaining a single crystal suitable for X-ray diffraction can be challenging for furanose sugars as they often exist as minor isomers in solution, with the more stable pyranose form crystallizing preferentially.[3]

While crystallographic data for α-L-sorbofuranose is not publicly available, the general protocol for this technique is well-established.

Experimental Protocols

General Protocol for NMR Spectroscopy

-

Sample Preparation: A small quantity (typically 1-10 mg) of the purified α-L-sorbofuranose sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.

-

Spectral Analysis: The processed spectra are analyzed to assign chemical shifts, determine coupling constants, and identify through-bond and through-space correlations to build a complete structural model.

General Protocol for X-ray Crystallography

-

Crystallization: Single crystals of α-L-sorbofuranose are grown from a supersaturated solution using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the structure is built and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Elucidation

The logical flow for the complete structural elucidation of α-L-sorbofuranose can be visualized as a series of interconnected steps, starting from sample isolation and purification to the final determination of its three-dimensional structure.

References

An In-depth Technical Guide to the Chemical Properties of alpha-L-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of alpha-L-sorbofuranose. Due to its nature as a minor tautomer in solution, experimental data for the isolated this compound is limited. Therefore, this guide also includes data for the closely related and more stable L-sorbose (predominantly the pyranose form) and a protected furanose derivative to provide a broader context for its chemical behavior.

Chemical and Physical Properties

The following tables summarize the known and computed chemical and physical properties of this compound and related compounds.

Table 1: General and Computed Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | PubChem[1] |

| CAS Number | 36468-68-5 | PubChem[1] |

| ChEBI ID | CHEBI:48647 | PubChem[1] |

| InChI Key | RFSUNEUAIZKAJO-BGPJRJDNSA-N | PubChem[1] |

| SMILES | C([C@H]1--INVALID-LINK--(CO)O)O">C@HO)O | PubChem[1] |

| Topological Polar Surface Area | 110 Ų | PubChem (Computed)[1] |

| XLogP3 | -2.3 | PubChem (Computed)[1] |

Table 2: Experimental Physical Properties of L-Sorbose and a Protected this compound Derivative

| Property | L-Sorbose (predominantly α-L-Sorbopyranose) | 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose |

| Melting Point | 163-165 °C[2] | 76-80 °C[3] |

| Boiling Point | 232.96 °C (rough estimate)[2] | Not available |

| Specific Optical Rotation [α]D | -43° (c=1, H₂O)[2] | -16.5±1.5° (c=1.5, acetone)[3] |

| Solubility in Water | 354.8 g/L (17 °C)[2] | Slightly soluble[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. However, due to the equilibrium of L-sorbose in solution, obtaining a clean spectrum of solely the this compound anomer is challenging. The spectra of L-sorbose in solution will show a mixture of its different forms (α/β-pyranose and α/β-furanose). The furanose forms are typically minor components.[5][6]

Table 3: NMR Spectroscopy Data for L-Sorbose (mixture of anomers in D₂O)

| Nucleus | Chemical Shift (ppm) - Representative Values |

| ¹H NMR | Signals typically appear in the 3.5-4.0 ppm range for the ring and exocyclic protons. Anomeric protons of furanose forms are often difficult to resolve due to low abundance and overlap with other signals. |

| ¹³C NMR | Anomeric carbons (C2) of furanose forms are expected in the region of 103-109 ppm. Other ring carbons typically resonate between 60 and 85 ppm. |

Biological Role and Metabolic Pathway

L-Sorbose is a key intermediate in the industrial production of Vitamin C (L-ascorbic acid).[7] The metabolic pathway involves the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KGA). This conversion is carried out by microorganisms such as Ketogulonicigenium vulgare and involves a sorbosone intermediate.[8][9][10]

Experimental Protocols

Detailed experimental protocols specifically for the isolation and characterization of pure this compound are not widely published due to its instability. However, standard methodologies for the analysis of carbohydrates can be adapted.

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[12]

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.[12][13]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[11] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[12]

-

Optical rotation is a characteristic property of chiral molecules.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (c, in g/100 mL) in a suitable solvent.

-

The polarimeter tube is filled with the solution to a known path length (l, in decimeters).

-

The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[14]

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) .[14][15]

-

NMR is used to determine the structure and conformation of the molecule in solution.

-

Apparatus: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Procedure for ¹H and ¹³C NMR:

-

The sample is dissolved in a deuterated solvent (e.g., D₂O).

-

A small amount of an internal standard (e.g., TSP for D₂O) may be added for chemical shift referencing.[16]

-

1D ¹H and ¹³C spectra are acquired.

-

For complex spectra with overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity and assign resonances.[17][18]

-

Due to the presence of multiple anomers in solution, advanced techniques like selective 1D TOCSY (Total Correlation Spectroscopy) or FESTA (Frequency-Edited Selective TOCSY) may be necessary to obtain clean spectra of individual anomers.[5][19]

-

Conclusion

This compound is a challenging molecule to characterize in its pure form due to its existence in a tautomeric equilibrium with its pyranose and other anomeric forms in solution. While computed data provides a theoretical framework for its properties, experimental data is largely derived from its more stable isomers or protected derivatives. Its primary significance lies in its role as a transient species in the metabolic pathway for the industrial synthesis of Vitamin C. Further research employing advanced separation and spectroscopic techniques would be necessary to fully elucidate the specific chemical and physical properties of the isolated this compound anomer.

References

- 1. This compound | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose ≥98% (TLC) | 17682-70-1 [sigmaaldrich.com]

- 4. This compound, 2,3-O-(1-methylethylidene)- | 17682-71-2 [chemicalbook.com]

- 5. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-D-sorbofuranose | 41847-03-4 | Benchchem [benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. iris.unina.it [iris.unina.it]

- 18. cigs.unimo.it [cigs.unimo.it]

- 19. pubs.acs.org [pubs.acs.org]

alpha-L-sorbofuranose stereochemistry and conformation

An In-depth Technical Guide to the Stereochemistry and Conformation of alpha-L-Sorbofuranose

Introduction

L-Sorbose, a naturally occurring ketoh-exose, is a significant carbohydrate in both biological systems and industrial processes, most notably as a key intermediate in the commercial synthesis of Vitamin C (ascorbic acid) via the Reichstein process.[1] While L-sorbose predominantly exists in the pyranose form in solution, its furanose isomer, L-sorbofuranose, plays a crucial role in various chemical and enzymatic reactions. The alpha-anomer of L-sorbofuranose (α-L-sorbofuranose) presents a unique stereochemical and conformational landscape that is critical for understanding its reactivity, molecular recognition, and its application in drug design and development. This guide provides a detailed examination of the stereochemistry and conformational preferences of α-L-sorbofuranose, supported by quantitative data, experimental methodologies, and structural diagrams.

Stereochemistry of this compound

The stereochemistry of α-L-sorbofuranose is defined by the spatial arrangement of its atoms and functional groups. As a derivative of L-sorbose, its configuration is established relative to L-glyceraldehyde.

Chemical Structure and IUPAC Nomenclature:

-

Molecular Formula: C6H12O6[2]

-

Molecular Weight: 180.16 g/mol [2]

-

IUPAC Name: (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2]

-

Synonyms: α-L-sorbofuranose, CHEBI:48647[2]

The furanose ring is a five-membered ring formed by an intramolecular hemiacetal linkage between the keto group at the C2 position and the hydroxyl group at the C5 position of the open-chain L-sorbose. This cyclization creates a new stereocenter at C2, the anomeric carbon. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH2OH group at C5 in a Fischer projection.

Conformational Analysis

The five-membered furanose ring of α-L-sorbofuranose is not planar. To relieve torsional strain, the ring adopts puckered conformations. The two primary modes of puckering are the envelope (E) and twist (T) conformations.[1] In an envelope conformation, four ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[1]

These conformations are not static but interconvert through a process called pseudorotation. This process allows the ring to cycle through a series of E and T conformations with relatively low energy barriers. The conformational preference is influenced by several factors:

-

Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial-like position, which is stabilized by the overlap of a lone pair of electrons from the ring oxygen with the antibonding orbital (σ*) of the C-substituent bond.[3][4]

-

Steric Interactions: Repulsive interactions between bulky substituents favor conformations that maximize the distance between these groups.

-

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between hydroxyl groups can significantly stabilize certain conformations, often providing 1-2 kcal/mol of stabilizing energy per bond.[1]

For a derivative of α-L-sorbofuranose, 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, X-ray crystallography revealed that the furanose ring adopts a slightly twisted envelope conformation with the C4 atom forming the flap.[5]

Quantitative Conformational Data

Obtaining precise experimental data for α-L-sorbofuranose is challenging because it is often a minor isomer in solution, with the pyranose form being more stable and crystallizing preferentially.[1] However, computational methods like Density Functional Theory (DFT) and data from closely related derivatives provide valuable insights. The table below summarizes theoretical geometrical parameters for α-D-fructofuranose, the C3-epimer of α-D-sorbofuranose, which are expected to be very similar for α-L-sorbofuranose.[1]

| Parameter | Conformer 1 (e.g., ³E) | Conformer 2 (e.g., ⁴T₃) |

| Relative Energy (kcal/mol) | 0.0 | 0.5 - 1.5 |

| Torsional Angles (°) | ||

| ν₀ (O4-C1-C2-C3) | -25 to -35 | 15 to 25 |

| ν₁ (C1-C2-C3-C4) | 30 to 40 | -30 to -40 |

| ν₂ (C2-C3-C4-O4) | -20 to -30 | 35 to 45 |

| ν₃ (C3-C4-O4-C1) | 0 to 10 | -20 to -30 |

| ν₄ (C4-O4-C1-C2) | 15 to 25 | 5 to 15 |

| Puckering Amplitude (Å) | 0.35 - 0.45 | 0.35 - 0.45 |

Note: The values presented are illustrative based on typical furanose ring conformations and may vary depending on the specific computational model and substitution pattern.

Experimental Protocols for Structural Elucidation

Several analytical techniques are employed to determine the stereochemistry and conformation of α-L-sorbofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state structure and conformation of carbohydrates.[1]

-

Objective: To determine the connectivity, stereochemistry, and conformational equilibrium of α-L-sorbofuranose in solution.

-

Methodology:

-

Sample Preparation: Dissolve a pure sample of the compound (or an equilibrium mixture) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra. Chemical shifts provide information about the electronic environment of each nucleus. For α-L-sorbofuranose, the chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the orientation of the anomeric hydroxyl group.[1]

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying linkages and confirming the overall structure.[1]

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the conformation and the orientation of substituents.

-

Data Analysis: Analyze chemical shifts, coupling constants (³JHH), and NOE intensities. Karplus-type equations are used to relate the observed ³JHH coupling constants to the dihedral angles between the coupled protons, which helps in determining the ring pucker.

-

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution information about the solid-state structure of a molecule.

-

Objective: To determine the precise three-dimensional structure of α-L-sorbofuranose in a crystalline form.

-

Methodology:

-

Crystallization: Grow a single, high-quality crystal of the compound. This is a significant challenge for α-L-sorbofuranose due to its lower stability compared to the pyranose form.[1] Often, derivatives are synthesized to facilitate crystallization.[5][6] A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol/water, dichloromethane).[6]

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and thermal parameters are then adjusted to achieve the best fit between the observed and calculated diffraction patterns (structure refinement).

-

Data Analysis: The final refined structure provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry of chiral molecules.

-

Objective: To distinguish between anomers (α vs. β) and enantiomers (L vs. D).

-

Methodology:

-

Sample Preparation: Dissolve the compound in a transparent solvent (e.g., water, acetonitrile).[1]

-

Spectral Acquisition: Record the CD spectrum, typically in the far-UV region (below 250 nm).[1]

-

Data Analysis: The resulting spectrum, with characteristic positive or negative peaks (Cotton effects), serves as a spectroscopic fingerprint for the specific anomer. This can be compared to spectra of known standards or theoretical calculations.

-

Conclusion

The stereochemistry and conformation of α-L-sorbofuranose are governed by a delicate balance of steric, electronic, and solvent effects. While the furanose ring is a minor component in the equilibrium of L-sorbose, its unique structural features are of significant interest in medicinal chemistry and glycobiology. A comprehensive understanding, derived from a combination of advanced spectroscopic techniques like NMR, crystallographic analysis, and computational modeling, is essential for harnessing its potential in the development of novel therapeutics and biomaterials. The methodologies and data presented in this guide provide a framework for researchers to investigate and utilize the distinct properties of this important carbohydrate.

References

The Natural Occurrence of alpha-L-Sorbofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Sorbose, a naturally occurring ketohexose, is a critical intermediate in the industrial synthesis of ascorbic acid (Vitamin C) and a precursor for other valuable chiral compounds. While L-Sorbose exists in various isomeric forms in solution, including pyranose and furanose ring structures, the specific natural occurrence and quantification of the alpha-L-sorbofuranose anomer remain areas of limited direct investigation. This technical guide provides a comprehensive overview of the known natural sources of L-Sorbose, with a primary focus on its microbial production, which represents the most significant and well-documented instance of its natural synthesis. We delve into the biosynthetic pathways, present quantitative data from fermentation processes, and provide detailed experimental protocols for the production and analysis of L-Sorbose and its isomers. This document serves as a valuable resource for researchers and professionals in drug development and biotechnology seeking to understand and harness the potential of L-Sorbose and its various isomeric forms.

Introduction

L-Sorbose is a monosaccharide that, while found in small amounts in some fruits and fermented products, is most notably produced on an industrial scale through the microbial fermentation of D-sorbitol.[1][2] This biotransformation is a cornerstone of the Reichstein process for Vitamin C synthesis. In aqueous solutions, L-Sorbose undergoes mutarotation, resulting in an equilibrium mixture of its different anomers, including alpha- and beta-pyranose and furanose forms.[3][4] The this compound configuration, a five-membered ring structure, is one of these isomers.[5] Although direct evidence for its isolated natural abundance is scarce, its presence within the equilibrium of naturally produced L-Sorbose is implicit.

Natural Occurrence of L-Sorbose

The primary and most commercially significant natural occurrence of L-Sorbose is through microbial oxidation of D-sorbitol.

Microbial Production

The bacterium Gluconobacter oxydans is renowned for its ability to perform highly efficient and regioselective oxidation of D-sorbitol to L-Sorbose.[6] This bioconversion is a key step in the industrial production of Vitamin C.[6]

Table 1: Microbial Production of L-Sorbose from D-Sorbitol

| Microorganism | Substrate | Product | Concentration (g/L) | Fermentation Time (h) | Reference |

| Gluconobacter oxydans | D-Sorbitol | L-Sorbose | 298.61 | Not Specified | [6] |

| Gluconobacter oxydans | D-Sorbitol | L-Sorbose | 42.26 | Not Specified | [7] |

Biosynthetic Pathway of L-Sorbose in Gluconobacter oxydans

The conversion of D-sorbitol to L-Sorbose in Gluconobacter oxydans is catalyzed by a membrane-bound sorbitol dehydrogenase. This enzyme facilitates the regioselective oxidation of the hydroxyl group at the C-5 position of D-sorbitol.

Caption: Biosynthesis of L-Sorbose from D-Sorbitol by Sorbitol Dehydrogenase.

Experimental Protocols

Microbial Production of L-Sorbose

This protocol is based on submerged fermentation using Gluconobacter oxydans.

Materials:

-

Gluconobacter oxydans strain

-

D-Sorbitol

-

Yeast extract

-

Fermenter with temperature, pH, and aeration control

-

Shaker incubator

-

Autoclave

-

Centrifuge

Procedure:

-

Inoculum Preparation: Culture Gluconobacter oxydans in a suitable seed medium (e.g., containing D-sorbitol and yeast extract) in a shaker incubator at 30°C for 24-48 hours.

-

Fermentation:

-

Prepare the fermentation medium containing D-sorbitol (e.g., 100-200 g/L) and yeast extract (e.g., 5-10 g/L) and sterilize it in the fermenter.

-

Inoculate the sterile medium with the prepared seed culture (e.g., 5-10% v/v).

-

Maintain the fermentation conditions: temperature at 30-32°C, pH between 5.0 and 6.0, and aeration at an appropriate level (e.g., 1-1.5 vvm).

-

Monitor the fermentation progress by measuring cell growth and L-Sorbose concentration over time.

-

-

Harvesting: Once the D-sorbitol is consumed and L-Sorbose concentration is maximized, harvest the fermentation broth.

-

Cell Separation: Separate the bacterial cells from the supernatant containing L-Sorbose by centrifugation.

Analysis of L-Sorbose Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of L-Sorbose isomers, which would include the this compound form.

Materials:

-

L-Sorbose sample (from fermentation broth or other sources)

-

Derivatization reagents (e.g., trimethylsilylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

-

Internal standard (e.g., myo-inositol)

-

Anhydrous pyridine

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Heating block or oven

Procedure:

-

Sample Preparation:

-

Take a known volume of the sample and dry it completely (e.g., under a stream of nitrogen or by lyophilization).

-

-

Derivatization:

-

To the dried sample, add a solution of the internal standard in anhydrous pyridine.

-

Add the trimethylsilylating reagent.

-

Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the different sugar isomers.

-

The mass spectrometer will provide mass spectra for each separated peak, allowing for identification based on fragmentation patterns and comparison with spectral libraries.

-

Quantification can be achieved by comparing the peak area of each isomer to the peak area of the internal standard.

-

Caption: Workflow for Microbial Production and Isomer Analysis of L-Sorbose.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways that directly involve this compound. Research has primarily focused on the metabolic pathways related to L-Sorbose production and its role as a precursor in biosynthesis.

Conclusion

The natural occurrence of this compound is intrinsically linked to the presence of L-Sorbose, of which it is an isomeric form. While direct quantification of this specific anomer in natural sources is not well-documented, the microbial production of L-Sorbose by organisms such as Gluconobacter oxydans provides a robust and significant example of its natural synthesis. The methodologies for producing and analyzing L-Sorbose, as detailed in this guide, offer a foundation for further research into the specific roles and properties of its various anomers, including this compound. A deeper understanding of the equilibrium dynamics of L-Sorbose isomers in biological systems could unveil novel applications in drug development and biotechnology.

References

- 1. Sorbose - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a Bench Scale Fermenter | Applied Food Biotechnology [journals.sbmu.ac.ir]

A Deep Dive into the Structural Nuances of L-Sorbose and its α-L-Sorbofuranose Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural differences and relationship between the linear form of L-sorbose and its cyclic anomer, α-L-sorbofuranose. Understanding these structures is pivotal for applications in drug design, metabolic studies, and industrial biosynthesis, such as in the production of Vitamin C. This document summarizes key structural data, outlines experimental methodologies for their determination, and visually represents their chemical relationship.

Introduction to L-Sorbose and its Isomeric Forms

L-sorbose is a ketose monosaccharide that plays a significant role in various biological and industrial processes. In solution, L-sorbose doesn't exist as a single structure but rather as an equilibrium mixture of its open-chain keto form and several cyclic hemiacetal isomers.[1] These cyclic forms include the five-membered furanose and the more stable six-membered pyranose rings, each of which can exist as α and β anomers. This guide focuses on the comparison between the open-chain L-sorbose and a specific cyclic isomer, α-L-sorbofuranose. While the pyranose form is thermodynamically favored and more commonly crystallizes, the furanose form is a crucial intermediate and can be prevalent in certain derivatives and biological contexts.[2]

Structural Comparison: Linear L-Sorbose vs. α-L-Sorbofuranose

The primary structural difference between L-sorbose and α-L-sorbofuranose lies in their topology: L-sorbose possesses a linear carbon backbone with a ketone functional group at the C2 position, while α-L-sorbofuranose has a five-membered ring structure formed by an intramolecular hemiacetal linkage. This cyclization results in the formation of a new chiral center at the anomeric carbon (C2).

Quantitative Structural Data

Obtaining precise, isolated crystal structures for both the open-chain L-sorbose and α-L-sorbofuranose is challenging due to the equilibrium in solution and the preference for the pyranose form to crystallize.[2] However, structural data can be inferred from derivatives and complexes. The following table summarizes key physicochemical properties and provides representative (though not directly comparative) crystallographic data for L-sorbose as found in a complex with L-sorbose reductase.[3] Due to the scarcity of crystal structures for isolated α-L-sorbofuranose, data for its enantiomer, α-D-sorbofuranose, or derivatives are often used as a proxy for understanding its conformation.[2]

| Property | L-Sorbose (Open-Chain) | α-L-Sorbofuranose | Data Source |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [4] |

| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [4] |

| Structure Type | Acyclic ketohexose | Cyclic hemiacetal (furanose) | |

| Key Functional Group | Ketone (at C2) | Hemiacetal (at C2) |

Table 1: Physicochemical Properties of L-Sorbose and α-L-Sorbofuranose.

Experimental Protocols for Structural Determination

The elucidation of the structures of L-sorbose and its isomers relies on several key analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional atomic arrangement of a molecule in its crystalline state.

Methodology:

-

Crystal Growth: The primary challenge is obtaining a single, high-quality crystal. For L-sorbose, this is often achieved by slow evaporation of a saturated aqueous solution. However, this typically yields the more stable pyranose form. To study the furanose form, crystallization of a derivative that locks the molecule in the furanose conformation, such as 2,3:4,6-bis-O-(1-methylethylidene)-α-L-sorbofuranose, is often necessary.[5] Alternatively, co-crystallization with a protein, such as L-sorbose reductase, can trap a specific conformation of L-sorbose.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7][8]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.[9] From this map, the positions of the individual atoms can be determined. Computational refinement is then used to improve the fit of the atomic model to the experimental data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, making it ideal for analyzing the equilibrium mixture of L-sorbose isomers.

Methodology:

-

Sample Preparation: A sample of L-sorbose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the chemical environment of each proton. The chemical shifts and coupling constants of the protons can be used to distinguish between the different anomers and ring forms present in the solution.

-

¹³C NMR: Provides information about the carbon backbone. The chemical shift of the anomeric carbon (C2) is particularly indicative of the ring size (furanose vs. pyranose) and the anomeric configuration (α vs. β).

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton connectivity within each isomer.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals for each isomer.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying long-range connectivities and confirming the ring structure.[2]

-

-

Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to separate the NMR signals of different species in a mixture based on their diffusion coefficients, which can help to distinguish between the various isomers of L-sorbose in solution.[11][12]

Visualizing the Structural Relationship

The following diagrams, generated using the DOT language, illustrate the chemical relationship and the experimental workflow for the structural analysis of L-sorbose and its cyclic form.

Caption: Equilibrium of L-Sorbose in solution.

Caption: Workflow for structural analysis.

Conclusion

The structural characterization of L-sorbose and its isomers, such as α-L-sorbofuranose, is a complex task that requires a combination of analytical techniques. While the open-chain form is a key chemical entity, in solution, it is in dynamic equilibrium with its more stable cyclic forms. X-ray crystallography provides detailed solid-state structures, often of derivatives or protein-bound forms, while NMR spectroscopy is indispensable for understanding the conformational landscape in solution. For professionals in drug development and metabolic research, a thorough understanding of these structural dynamics is essential for predicting molecular interactions and designing novel therapeutics.

References

- 1. The crystal structure of l-sorbose reductase from Gluconobacter frateurii complexed with NADPH and l-sorbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-D-sorbofuranose | 41847-03-4 | Benchchem [benchchem.com]

- 3. rcsb.org [rcsb.org]

- 4. This compound | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)- [webbook.nist.gov]

- 6. xray.tamu.edu [xray.tamu.edu]

- 7. youtube.com [youtube.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Biological Significance of alpha-L-Sorbofuranose: A Technical Guide for Researchers

Abstract

L-Sorbose, a naturally occurring ketohexose, serves as a critical intermediate in various metabolic pathways, most notably in the industrial synthesis of L-ascorbic acid (Vitamin C). While L-sorbose exists in solution as an equilibrium mixture of different isomers, the furanose form, specifically alpha-L-sorbofuranose, plays a distinct and crucial biological role. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its involvement in metabolic pathways, its interaction with key enzymes, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of carbohydrate chemistry, enzymology, and metabolic engineering.

Introduction

L-Sorbose is a monosaccharide that, in aqueous solution, undergoes mutarotation to exist as an equilibrium mixture of α- and β-pyranose and furanose forms, along with a small amount of the open-chain keto form. While the pyranose form is generally more abundant, the furanose isomers, particularly this compound, are key substrates for specific enzymatic transformations. Understanding the biological role of this specific anomer is paramount for optimizing biotechnological processes and for elucidating fundamental metabolic pathways.

Physicochemical Properties of L-Sorbose Anomers

The equilibrium distribution of L-sorbose anomers in solution is influenced by factors such as temperature and solvent. The mutarotation process, which involves the interconversion of these anomers, has been studied using techniques like dielectric spectroscopy and vibrational spectroscopies (FTIR and Raman)[1][2]. The activation energy for the mutarotation of L-sorbose has been determined, highlighting the dynamic nature of this equilibrium[1].

Table 1: Physicochemical Properties of L-Sorbose

| Property | Value | Reference |

| Molar Mass | 180.156 g·mol−1 | [3] |

| Melting Point | 165 °C | [3] |

| Solubility in Water | Highly Soluble | [3] |

| Mutarotation | Exhibits complex mutarotation | [4] |

| Activation Energy of Mutarotation | 68 kJ/mol | [1][5] |

Biological Role of this compound in Metabolism

The primary recognized biological role of L-sorbose is as a precursor in the microbial production of 2-keto-L-gulonic acid (2-KLG), the immediate precursor to L-ascorbic acid (Vitamin C)[3]. Several microorganisms, including species of Gluconobacter and Ketogulonicigenium, are utilized in industrial fermentation processes for this conversion. Within these metabolic pathways, specific enzymes exhibit a preference for the furanose form of L-sorbose.

Role in L-Ascorbic Acid (Vitamin C) Synthesis

The conversion of L-sorbose to 2-KLG is a key step in the Reichstein process for industrial Vitamin C production. This biotransformation is carried out by various microorganisms and involves a series of oxidation steps. Evidence suggests that the furanose form of L-sorbosone, a downstream metabolite of L-sorbose, is the direct precursor to L-ascorbic acid, implying that the furanose ring structure is essential for this pathway.

Substrate Specificity of Fructokinase

A pivotal piece of evidence for the biological significance of this compound comes from studies on fructokinase. Fructokinase from beef liver has been shown to be specific for the α-anomer of L-sorbofuranose[6][7]. This enzyme catalyzes the phosphorylation of L-sorbose, a key step in its entry into cellular metabolism. The enzyme's specificity for the furanose form underscores the importance of this isomer in metabolic pathways.

Key Enzymes Acting on L-Sorbose

Several enzymes are involved in the metabolism of L-sorbose. The substrate specificity of these enzymes, particularly their preference for different anomers of L-sorbose, is a critical area of research.

Sorbose/Sorbosone Dehydrogenases

These enzymes, found in microorganisms like Ketogulonicigenium vulgare, catalyze the oxidation of L-sorbose to L-sorbosone and further to 2-KLG. While the anomeric specificity of these enzymes is not fully elucidated, the downstream role of the furanose form of L-sorbosone suggests that the dehydrogenase may act on or produce the furanose anomer of its substrate.

L-Sorbose Reductase

L-Sorbose reductase is an enzyme that catalyzes the reduction of L-sorbose to D-sorbitol. This enzyme is involved in the assimilation of L-sorbose in some microorganisms. The anomeric specificity of this enzyme is an area for further investigation to fully understand its role in L-sorbose metabolism.

Table 2: Kinetic Properties of Key Enzymes in L-Sorbose Metabolism

| Enzyme | Source | Substrate | Km | Vmax | Optimal pH | Reference |

| Fructokinase | Beef Liver | L-Sorbose | - | - | 7.2-8.5 | [8] |

| Fructokinase | Beef Liver | 2,5-anhydro-D-glucitol (α-L-sorbofuranose analog) | 5.9 mM | 1.33 (relative to D-fructose) | 7.5 | [6] |

Experimental Protocols

Analysis of L-Sorbose Anomers

Objective: To separate and quantify the different anomers of L-sorbose in a solution.

Methodology:

-

Column: A specialized carbohydrate analysis column, such as a Chiralpak AD-H, is used to achieve separation of anomers and enantiomers[9].

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (TFA) can be used as the mobile phase. A typical composition is (7:3):0.1 (v/v) hexane:ethanol:TFA[9].

-

Flow Rate: A flow rate of 0.5 mL/min is typically employed[9].

-

Detection: A refractive index (RI) detector is commonly used for the detection of carbohydrates.

-

Sample Preparation: L-Sorbose samples are dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

-

Quantification: The concentration of each anomer is determined by comparing the peak areas to those of known standards.

Objective: To determine the equilibrium distribution of L-sorbose anomers in solution.

Methodology:

-

Sample Preparation: A solution of L-sorbose is prepared in a suitable solvent, typically D2O.

-

1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer. The signals corresponding to the anomeric protons of the different isomers (α- and β-pyranose and furanose) will have distinct chemical shifts.

-

Integration: The relative concentrations of the different anomers are determined by integrating the signals of their respective anomeric protons.

-

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to aid in the assignment of the proton and carbon signals for each anomer. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to separate the signals of the different anomers[10].

Enzyme Assays

Objective: To measure the enzymatic activity of fructokinase with L-sorbose as a substrate.

Methodology (Coupled Spectrophotometric Assay):

-

Principle: The ADP produced from the fructokinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture: A typical reaction mixture contains Tris buffer (pH 7.4), KCl, MgCl2, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the fructokinase enzyme preparation.

-

Initiation: The reaction is initiated by the addition of L-sorbose.

-

Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Visualizations

Metabolic Pathway of L-Sorbose

Caption: Metabolic pathway of L-Sorbose highlighting the specific role of this compound.

Experimental Workflow for Anomer Analysis

Caption: Workflow for the analysis of L-Sorbose anomers using HPLC and NMR.

Conclusion

While L-sorbose exists as a mixture of isomers in solution, the this compound anomer plays a specific and crucial role in its metabolism. The anomeric specificity of key enzymes like fructokinase highlights the biological importance of this particular furanose form. Further research into the anomeric preferences of other enzymes in the L-sorbose metabolic pathway will provide a more complete understanding of its biological significance and may lead to improvements in the industrial production of Vitamin C and other valuable biochemicals. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate the nuanced roles of different carbohydrate isomers in biological systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Unexpected Crossover in the kinetics of mutarotation in the supercooled region: the role of H-bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sorbose - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. The substrate and anomeric specificity of fructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Navigating the Anomeric Maze: A Technical Guide to the Synthesis of alpha-L-Sorbofuranose from L-Sorbose

For Researchers, Scientists, and Drug Development Professionals

L-Sorbose, a naturally occurring ketohexose, serves as a critical starting material in various synthetic pathways, most notably in the industrial production of Vitamin C. While L-sorbose predominantly exists in its pyranose form in aqueous solutions, the synthesis and isolation of its less abundant furanose anomer, specifically alpha-L-sorbofuranose, presents a unique challenge and opportunity for chemists developing novel therapeutics and complex carbohydrates. This technical guide provides an in-depth exploration of the principles and methodologies for the synthesis of this compound from L-sorbose, addressing the anomeric equilibrium and offering a detailed experimental protocol for its selective crystallization.

The Anomeric Equilibrium of L-Sorbose in Solution

In aqueous solution, L-sorbose exists in a dynamic equilibrium between its open-chain keto form and its cyclic pyranose and furanose anomers. The six-membered pyranose ring is the thermodynamically more stable and, therefore, the predominant form. However, the five-membered furanose ring, in both its alpha and beta anomeric forms, is also present, albeit in smaller concentrations.

The distribution of these anomers is influenced by factors such as solvent, temperature, and pH. Understanding and manipulating this equilibrium is the cornerstone of selectively isolating the desired this compound. While water favors the pyranose form, other solvents can alter the equilibrium composition. For instance, studies on related sugars have shown that solvents capable of specific hydrogen bonding interactions can influence the anomeric ratio.

Experimental Protocol: Selective Crystallization of this compound

The isolation of this compound from the equilibrium mixture in solution relies on the principle of selective crystallization. This process exploits the differences in the physicochemical properties, such as solubility and crystal lattice energy, of the different anomers. While a definitive, universally applicable protocol is challenging to establish due to the sensitive nature of crystallization, the following methodology, synthesized from established principles of carbohydrate chemistry, provides a robust starting point for researchers.

Materials:

-

L-Sorbose

-

Anhydrous Ethanol

-

Methanol

-

Deionized Water

-

Seed crystals of this compound (if available)

Equipment:

-

Jacketed reaction vessel with temperature control

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Polarimeter for monitoring optical rotation

-

NMR spectrometer for structural characterization

Procedure:

-

Dissolution and Equilibration:

-

Dissolve L-sorbose in a minimal amount of deionized water at a slightly elevated temperature (e.g., 40-50 °C) to create a saturated or near-saturated solution.

-

Allow the solution to stir at this temperature for a period to ensure the anomeric equilibrium is established.

-

-

Solvent-Mediated Precipitation:

-

Slowly add a larger volume of a less polar solvent, such as anhydrous ethanol or methanol, to the aqueous solution with vigorous stirring. The addition of the anti-solvent will decrease the solubility of all anomers, but can preferentially induce the crystallization of the less soluble anomer under specific conditions.

-

The ratio of water to the organic solvent is a critical parameter and may require optimization. A starting point could be a 1:5 to 1:10 ratio of water to alcohol.

-

-

Controlled Cooling and Crystallization:

-

Slowly cool the solution to room temperature, and then further to 0-4 °C. The rate of cooling can significantly impact the crystal morphology and purity. A slow, controlled cooling rate is generally preferred to encourage the formation of well-defined crystals of a single anomer.

-

If seed crystals of this compound are available, they can be added at this stage to promote the crystallization of the desired anomer.

-

-

Isolation and Purification:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture (water/alcohol) to remove any residual mother liquor containing the other anomers in solution.

-

Further wash the crystals with cold anhydrous ethanol or methanol to aid in drying.

-

Dry the crystals under vacuum to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy and polarimetry. The anomeric proton in the 1H NMR spectrum will have a characteristic chemical shift and coupling constant that can be used to distinguish it from the other anomers.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the synthesis and characterization of this compound. Actual experimental values will vary depending on the specific conditions used.

| Parameter | L-Sorbose (starting material) | This compound (product) |

| Physical State | Crystalline solid | Crystalline solid |

| Melting Point (°C) | ~165 | To be determined |

| Specific Rotation ([\α]D) | Varies in solution due to mutarotation | Characteristic value to be determined |

| 1H NMR (D2O, anomeric proton) | Complex multiplet | Distinct singlet or doublet |

| Yield (%) | N/A | Dependent on crystallization efficiency |

| Purity (%) | >98 | >95 (by NMR) |

Visualizing the Synthesis Pathway

To illustrate the logical flow of the synthesis and the relationship between the different forms of L-sorbose, a diagram generated using the DOT language is provided below.

Caption: A flowchart illustrating the anomeric equilibrium of L-sorbose in solution and the subsequent steps for the selective synthesis and isolation of this compound.

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described protocol to suit their specific experimental setup and purity requirements. The successful isolation of this less common anomer opens avenues for further investigation into its biological activity and its potential as a building block in the synthesis of novel carbohydrate-based molecules.

An In-depth Technical Guide to the Discovery and History of alpha-L-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Sorbofuranose, a furanose isomer of the naturally occurring L-sorbose, holds significant interest in carbohydrate chemistry and drug development. While its parent sugar, L-sorbose, is renowned for its role in the industrial synthesis of Vitamin C, the distinct properties and biological activities of its furanose form are areas of growing research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details the historical context of L-sorbose's discovery, methods for the synthesis of this compound derivatives, and its recently discovered anti-tumor signaling pathway. This document is intended to be a valuable resource for researchers and professionals working in carbohydrate chemistry, medicinal chemistry, and drug discovery.

Discovery and History

The history of this compound is intrinsically linked to the discovery and study of its parent monosaccharide, L-sorbose. L-sorbose is a naturally occurring ketose that is a key intermediate in the commercial production of ascorbic acid (Vitamin C)[1][2].

A pivotal figure in the history of L-sorbose is the Polish-Swiss chemist Tadeus Reichstein . In 1933, Reichstein developed a method for the mass production of Vitamin C, a process now known as the Reichstein process[1][3]. A critical step in this synthesis is the bacterial oxidation of D-sorbitol to L-sorbose by strains of Acetobacter suboxydans[3]. This biotechnological innovation made Vitamin C widely and inexpensively available.

While the pyranose form of L-sorbose is the most stable and predominantly studied isomer, the existence of its furanose forms, including this compound, has been understood through the principles of carbohydrate chemistry. In solution, reducing sugars like L-sorbose exist in a dynamic equilibrium between their open-chain and cyclic furanose and pyranose forms[4]. The specific isolation and characterization of the this compound isomer has been advanced through the synthesis and analysis of its derivatives.

Physicochemical Properties

The quantitative data for this compound and its parent compound, L-sorbose, are summarized below. It is important to note that due to its lower stability, data for the pure, unprotected this compound is less common than for its more stable derivatives and the parent L-sorbose.

| Property | L-Sorbose | This compound |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass | 180.156 g/mol [5] | 180.16 g/mol [6] |

| Appearance | White solid[5] | Not readily available |

| Melting Point | 165 °C[5] | Not readily available |

| Solubility in Water | Highly Soluble[5] | Not readily available |

| CAS Number | 87-79-6[5] | 36468-68-5[6] |

Experimental Protocols

The synthesis of this compound derivatives is crucial for studying its chemistry and biological activity, as the unprotected form is less stable. Below are key experimental protocols.

Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose

This protocol is adapted from the synthesis of a precursor to 1-deoxynojirimycin (DNJ) analogues, where L-sorbose is the starting material[7].

Reaction:

Caption: Synthesis of a protected this compound derivative.

Materials:

-

1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose (3.06 g, 9.84 mmol)

-

Dichloromethane (200 ml)

-

Triethylamine (3.43 ml, 24.6 mmol)

-

4-dimethylaminopyridine (120 mg, 982 µmol)

-

4-toluenesulfonyl chloride (2.35 g, 12.3 mmol)

-

Aqueous hydrochloric acid solution (1 M)

-

Magnesium sulfate

Procedure:

-

To a stirring solution of 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose in dichloromethane under an inert atmosphere, carefully add triethylamine, 4-dimethylaminopyridine, and 4-toluenesulfonyl chloride in succession.

-

Stir the reaction mixture for 28 hours at room temperature.

-

Monitor the reaction progress by TLC (acetone/hexane 1:2), observing the consumption of the starting material (Rf = 0.18) and the formation of the product (Rf = 0.44).

-

Upon completion, wash the crude mixture with an aqueous hydrochloric acid solution.

-

Collect the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

The product crystallizes on standing as a pale yellow solid in quantitative yield (4.57 g)[7].

Deprotection of Benzyl and Isopropylidene Groups

Standard procedures can be employed for the removal of the benzyl and isopropylidene protecting groups to yield the free this compound.

Benzyl Group Removal:

Catalytic transfer hydrogenation is a mild and effective method for the deprotection of benzyl ethers[8].

-

Reagents: Triethylsilane and 10% Pd/C in methanol.

-

Conditions: Room temperature.

Isopropylidene Group (Acetonide) Removal:

Acetonides are typically removed under acidic conditions.

-

Reagents: Aqueous acetic acid or trifluoroacetic acid in a suitable solvent.

-

Conditions: Varies depending on the substrate and the strength of the acid used.

Biological Activity and Signaling Pathway

Recent studies have unveiled a significant biological activity of L-sorbose, demonstrating its potential as an anti-tumor agent. The proposed mechanism of action involves its entry into cancer cells and subsequent disruption of their metabolism.

Anti-Tumor Signaling Pathway of L-Sorbose

L-sorbose exerts its anti-cancer effects through a multi-step process that ultimately leads to apoptosis (programmed cell death) in cancer cells.

Pathway Description:

-

Uptake: L-sorbose is transported into cancer cells via the glucose transporter 5 (GLUT5).

-

Phosphorylation: Once inside the cell, it is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate.

-

Enzyme Inhibition: L-sorbose-1-phosphate acts as an inhibitor of hexokinase, a key enzyme in the glycolysis pathway.

-

Metabolic Disruption: Inhibition of hexokinase leads to attenuated glycolysis, impairing the cancer cell's primary energy production pathway.

-

Oxidative Stress: The disruption of glycolysis results in mitochondrial dysfunction and the production of reactive oxygen species (ROS).

-

Apoptosis Induction: The accumulation of ROS induces oxidative stress, which in turn triggers the apoptotic cascade, leading to cancer cell death[9][10].

Caption: Anti-tumor signaling pathway of L-sorbose.

Conclusion

This compound, while historically overshadowed by its pyranose counterpart and its role in Vitamin C synthesis, is emerging as a molecule of significant interest. The development of synthetic routes to its derivatives has enabled a deeper understanding of its chemical properties. Furthermore, the discovery of the anti-tumor activity of its parent sugar, L-sorbose, opens new avenues for therapeutic research where the specific contributions of the furanose isomer can be explored. This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and unlock its full potential in science and medicine.

References

- 1. Khan Academy [khanacademy.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sorbose - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 9. Targeting hexokinase 2 inhibition promotes radiosensitization in HPV16 E7-induced cervical cancer and suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Do Hexokinases Inhibit Receptor-Mediated Apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of alpha-L-Sorbofuranose Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Sorbofuranose, a naturally occurring ketose, and its derivatives are emerging as a promising class of compounds in therapeutic research. While historically utilized as a precursor in vitamin C synthesis, recent studies have unveiled its potential in oncology. This technical guide provides an in-depth analysis of the synthesis, biological activity, and mechanisms of action of this compound and its analogues, with a particular focus on its anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this burgeoning field.

Introduction

L-Sorbose, the parent compound of the this compound form, is a naturally occurring monosaccharide.[1][2] Its primary industrial application has been as a key intermediate in the Reichstein process for the synthesis of ascorbic acid (Vitamin C). However, the unique stereochemistry of L-sorbose and its derivatives has prompted investigations into their broader biological activities. This guide focuses on the recent discoveries highlighting the therapeutic potential of this compound analogues, particularly in the context of cancer therapy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from the readily available L-sorbose. Protecting group chemistry plays a crucial role in selectively modifying the sorbofuranose scaffold.

General Synthetic Strategies

A common strategy involves the protection of hydroxyl groups to allow for regioselective reactions. For instance, the formation of acetonides can protect specific diols, enabling transformations at other positions of the furanose ring. The synthesis of iminosugar analogues, a significant class of enzyme inhibitors, from L-sorbose has been a key area of research. These syntheses often involve multi-step sequences to introduce a nitrogen atom into the sugar ring, mimicking the transition state of glycosidase-catalyzed reactions.

Example Synthetic Protocol: Preparation of a Protected this compound Intermediate

A representative protocol for the preparation of a protected this compound derivative, which can serve as a precursor for further elaboration, is described below. This protocol is based on established methodologies for the protection of L-sorbose.

Materials:

-

L-Sorbose

-

Acetone

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Suspend L-sorbose in anhydrous acetone.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction by the slow addition of solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the di-O-isopropylidene-alpha-L-sorbofuranose derivative.

This protocol is a generalized representation and may require optimization for specific derivatives.

Biological Activity of L-Sorbose: Anticancer Properties

Recent groundbreaking research has demonstrated that L-sorbose exhibits significant anticancer activity by impairing glucose metabolism in cancer cells.[1][2]

Quantitative Data on Anticancer Activity

The cytotoxic effects of L-sorbose have been evaluated against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (mM) after 48h |

| Huh7 | Liver Cancer | ~25 |

| HepG2 | Liver Cancer | ~25 |

| A549 | Lung Cancer | >50 |

| HeLa | Cervical Cancer | >50 |

| K562 | Leukemia | >50 |

| MCF7 | Breast Cancer | >50 |

Data extracted from studies on the anticancer effects of L-sorbose.[1][2]

Experimental Protocols for Biological Evaluation

3.2.1. Cell Viability Assay (CCK-8 Assay)

-

Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of L-sorbose for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[1]

3.2.2. Colony Formation Assay

-

Seed a low density of cancer cells in 6-well plates.

-

Treat the cells with L-sorbose at various concentrations.

-

Incubate the plates for approximately 14 days, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies to assess long-term cell survival.[1]

Mechanism of Action: Impairment of Glucose Metabolism

L-sorbose exerts its anticancer effects through a multi-faceted mechanism that targets the metabolic vulnerabilities of cancer cells.

Signaling Pathway

The proposed signaling pathway for the anticancer activity of L-sorbose is as follows:

Caption: Proposed mechanism of L-sorbose-induced anticancer activity.

Workflow for Investigating the Mechanism of Action

The following workflow outlines the key experimental steps to elucidate the mechanism of action of this compound derivatives.

Caption: Workflow for mechanism of action studies.

Future Directions and Conclusion

The discovery of the anticancer properties of L-sorbose opens up a new avenue for the development of novel therapeutics based on the this compound scaffold. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: Modifications at various positions of the furanose ring could enhance potency and selectivity.

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features required for anticancer activity.

-

In vivo efficacy studies: To evaluate the therapeutic potential of promising derivatives in animal models.

-

Exploration of other therapeutic areas: The unique structure of this compound analogues suggests they may have utility as antiviral or antibacterial agents.

References

An In-depth Technical Guide to the Anomeric Effect in alpha-L-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the case of sorbofuranose) to adopt an axial or pseudo-axial orientation, contrary to what would be expected from steric considerations alone. This effect significantly influences the conformational equilibrium, stability, and reactivity of carbohydrates. In the context of alpha-L-sorbofuranose, a five-membered furanose ring system, the anomeric effect, in conjunction with the inherent flexibility of the ring, dictates its three-dimensional structure and, consequently, its biological activity and utility in drug design. This guide provides a detailed examination of the anomeric effect in this compound, summarizing key quantitative data, outlining experimental and computational methodologies for its study, and visualizing the underlying principles.

The Anomeric Effect in Furanose Systems

Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of this compound is highly flexible and exists in a dynamic equilibrium of puckered conformations, primarily described as envelope (E) and twist (T) forms.[1] This flexibility means that the anomeric effect in furanosides is a complex interplay of several factors, including the endo-anomeric and exo-anomeric effects.

-

Endo-Anomeric Effect: This refers to the stabilizing interaction between the lone pairs of the ring oxygen (O4) and the antibonding orbital (σ*) of the C2-O2 bond. This interaction is maximized when the anomeric hydroxyl group is in a pseudo-axial orientation.

-

Exo-Anomeric Effect: This involves the orientation of the aglycone (the substituent at the anomeric oxygen) and is influenced by interactions between the lone pairs of the anomeric oxygen and the antibonding orbitals of adjacent ring bonds.

The overall conformational preference of this compound is a delicate balance between these stereoelectronic effects and classic steric repulsions between substituents on the furanose ring.

Quantitative Analysis of the Anomeric Effect

Direct quantitative experimental data for the anomeric effect specifically in this compound is sparse in the literature. However, computational studies on related furanosides provide valuable insights into the energetic contributions of this effect. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers.

Below is a summary of representative theoretical data for anomeric effects in furanoside systems, which can be considered analogous to this compound.

| Parameter | Value (kcal/mol) | Method | Reference System |

| Endo-Anomeric Stabilization | ~1.5 - 3.0 | DFT (B3LYP/6-311++G) | Substituted Tetrahydrofurans |

| Exo-Anomeric Rotational Barrier | ~1.0 - 2.5 | DFT (B3LYP/6-311++G) | Substituted Tetrahydrofurans |

| Energy Difference (Axial vs. Equatorial) | Varies | DFT | Various Furanosides |

Note: These values are illustrative and the precise energetic contributions in this compound will depend on the specific computational model and solvent considerations.

Experimental Protocols for Studying the Anomeric Effect

The conformational preferences of this compound, which are governed by the anomeric effect, are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of carbohydrates.[1] Key parameters derived from NMR spectra, such as coupling constants (³JH,H) and Nuclear Overhauser Effects (NOEs), provide information about dihedral angles and inter-proton distances, respectively.

A. Sample Preparation for NMR Analysis

-

Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.

-

Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

B. NMR Experiments for Conformational Analysis

-

¹H NMR: A standard one-dimensional proton NMR spectrum provides initial information on the chemical shifts and coupling constants of the ring protons. In sorbofuranose, which lacks a proton directly on the anomeric carbon, the chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are sensitive to the orientation of the anomeric hydroxyl group.[1]

-

COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, aiding in the assignment of the proton resonances of the furanose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon resonances, allowing for the assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects long-range (2-3 bond) couplings between protons and carbons, which is particularly useful for assigning quaternary carbons like the anomeric C2 of sorbofuranose.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial constraints for determining the three-dimensional structure and the preferred ring pucker.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsion angles.[1]

A. Crystallization of this compound

-